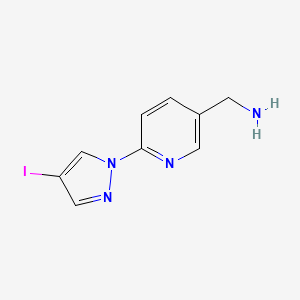
2-Bromo-1,3-di(prop-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3-di(prop-1-en-2-yl)benzene is an organic compound with the molecular formula C12H13Br It is a derivative of benzene, where two prop-1-en-2-yl groups and one bromine atom are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-di(prop-1-en-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-di(prop-1-en-2-yl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the formation of the bromonium ion, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,3-di(prop-1-en-2-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The prop-1-en-2-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1,3-di(prop-1-en-2-yl)benzene by removing the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1,3-di(prop-1-en-2-yl)benzene when using hydroxide ions.
Oxidation: Products include 2-bromo-1,3-di(prop-1-en-2-yl)benzaldehyde or 2-bromo-1,3-di(prop-1-en-2-yl)benzoic acid.
Reduction: The major product is 1,3-di(prop-1-en-2-yl)benzene.
Aplicaciones Científicas De Investigación
2-Bromo-1,3-di(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving brominated aromatic compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Bromo-1,3-di(prop-1-en-2-yl)benzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, making it less reactive compared to unsubstituted benzene. The prop-1-en-2-yl groups can undergo various transformations, contributing to the compound’s versatility in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-(prop-1-en-2-yl)benzene
- 1-Bromo-3-(prop-1-en-2-yl)benzene
- 1-Bromo-4-(prop-1-en-2-yl)benzene
Uniqueness
The specific positioning of these groups on the benzene ring also influences the compound’s chemical behavior and properties .
Propiedades
Fórmula molecular |
C12H13Br |
|---|---|
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
2-bromo-1,3-bis(prop-1-en-2-yl)benzene |
InChI |
InChI=1S/C12H13Br/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-7H,1,3H2,2,4H3 |
Clave InChI |
DZDBYYPGQKUJIM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=C(C(=CC=C1)C(=C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)


![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)



![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)

![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone](/img/structure/B12103472.png)

